molecular formula C18H14O2 B1331030 4-(2-Naphthylmethoxy)benzaldehyde CAS No. 172931-93-0

4-(2-Naphthylmethoxy)benzaldehyde

Cat. No. B1331030
M. Wt: 262.3 g/mol
InChI Key: QYZMPNYHVXWFTP-UHFFFAOYSA-N
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Description

“4-(2-Naphthylmethoxy)benzaldehyde” is a chemical compound with the CAS Number: 172931-93-0 . It has a molecular weight of 262.31 and its molecular formula is C18H14O2 . The IUPAC name for this compound is 4-(2-naphthylmethoxy)benzaldehyde .


Molecular Structure Analysis

The InChI code for “4-(2-Naphthylmethoxy)benzaldehyde” is 1S/C18H14O2/c19-12-14-6-9-18 (10-7-14)20-13-15-5-8-16-3-1-2-4-17 (16)11-15/h1-12H,13H2 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“4-(2-Naphthylmethoxy)benzaldehyde” is a solid at room temperature .

Scientific Research Applications

Biotechnology: Enzymatic Production of Benzaldehyde

  • Summary of Application : “4-(2-Naphthylmethoxy)benzaldehyde” has been used in the enzymatic production of benzaldehyde from l-phenylalanine . Benzaldehyde is an organic compound with an almond-like aroma and is one of the most important and widely used flavorings in the food industry .
  • Methods of Application : The production process involves four enzymes: l-amino acid deaminase (AAD), 4-hydroxymandelate synthase (HMAS), (S)-mandelate dehydrogenase (SMDH), and benzoylformate decarboxylase (BFDC). AAD catalyzes the oxidative deamination of amino acids .
  • Results or Outcomes : A quadruple mutant of 4-hydroxymandelate synthase (A199V/Q206R/I217V/K337Q) obtained by random and site-directed mutagenesis demonstrated 2.4-fold higher activity than wild type. Furthermore, the mutant-expressing strain was able to produce benzaldehyde from 100 m m l -phenylalanine at a conversion rate of 84% (wild type, 37%) .

Safety And Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-(naphthalen-2-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2/c19-12-14-6-9-18(10-7-14)20-13-15-5-8-16-3-1-2-4-17(16)11-15/h1-12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZMPNYHVXWFTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)COC3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350073
Record name 4-(2-naphthylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Naphthylmethoxy)benzaldehyde

CAS RN

172931-93-0
Record name 4-(2-naphthylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ME Zwaagstra, H Timmerman, M Tamura… - Journal of medicinal …, 1997 - ACS Publications
The synthesis and CysLT 1 antagonistic activities of a new series of 2-, 3-, and 4-(2-quinolinylmethoxy)- and 3- and 4-[2-(2-quinolinyl)ethenyl]-substituted, 2‘-, 3‘-, 4‘-, or 5‘-carboxylated …
Number of citations: 82 pubs.acs.org

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